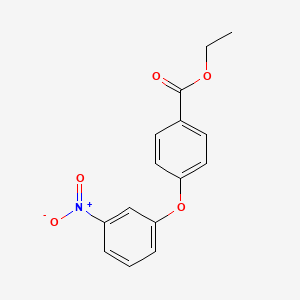

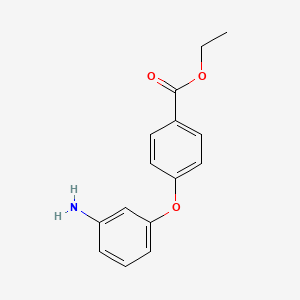

Ethyl 4-(3-aminophenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

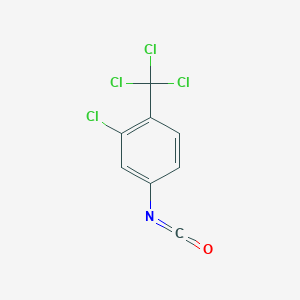

“Ethyl 4-(3-aminophenoxy)benzoate” is a chemical compound with the formula C15H15NO3 . It is used in various applications, including pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of a compound is determined by its atomic composition and the arrangement of those atoms. While specific structural information for “this compound” is not available, similar compounds like benzocaine have been studied extensively. For instance, the structure of phenyl benzoate has been determined using techniques like X-ray diffraction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can include aspects like solubility, stability, and reactivity. Some benzoate compounds have high lipid solubility, which allows them to be easily absorbed .

Applications De Recherche Scientifique

Ethyl 4-aminobenzoate has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and is also used as a starting material for a variety of other compounds. Additionally, it has been studied for its potential therapeutic effects, and has been found to have a variety of biochemical and physiological effects.

Mécanisme D'action

Target of Action

Ethyl 4-(3-aminophenoxy)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and motor function.

Mode of Action

This compound acts by binding to specific parts of the sodium ion channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Result of Action

The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .

Avantages Et Limitations Des Expériences En Laboratoire

The use of Ethyl 4-(3-aminophenoxy)benzoate 4-aminobenzoate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be synthesized in a variety of ways. Additionally, it has a wide range of applications in scientific research, and can be used as a reagent in organic synthesis. However, there are also some limitations to its use. It has a relatively low solubility in water, and is also unstable in the presence of light and heat.

Orientations Futures

The potential applications of Ethyl 4-(3-aminophenoxy)benzoate 4-aminobenzoate in scientific research are vast. Future research should focus on elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic effects. Additionally, further research should be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Finally, further research should be conducted to explore the advantages and limitations of the compound for laboratory experiments.

Méthodes De Synthèse

Ethyl 4-aminobenzoate can be synthesized from Ethyl 4-(3-aminophenoxy)benzoate benzoate, an ester of benzoic acid, and an amine reactant. The reaction is typically performed in an aqueous solution, and involves the conversion of the ester into an amide. The amide is then hydrolyzed to form this compound 4-aminobenzoate. The reaction can be catalyzed using a variety of acids and bases, such as sulfuric acid, hydrochloric acid, and sodium hydroxide.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary precautions. While specific safety data for “Ethyl 4-(3-aminophenoxy)benzoate” is not available, similar compounds like Ethyl 3-amino-4-(methylamino)benzoate are known to cause skin irritation and may cause an allergic skin reaction .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 257.28

Cellular Effects

It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, Ethyl 3,4-dihydroxy benzoate has been shown to protect against hypoxia-induced oxidative damage in L6 myoblast cells

Propriétés

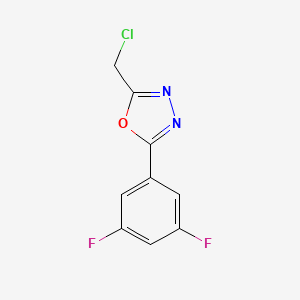

IUPAC Name |

ethyl 4-(3-aminophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKZNSWHIIXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)